molecular formula C16H21N3O B2666170 1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941987-84-4

1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2666170
M. Wt: 271.364
InChI Key: LWNKXBMMUVYKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

Indole is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It’s also known as benzopyrrole, which indicates it contains a benzene ring linked to a pyrrole ring .


Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature . They often have specific odors and can readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Derivatives Research has explored the synthesis and applications of cyclic ureas and their derivatives. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involves cyclohexyl isocyanide among other components, highlighting the compound's utility in generating novel pseudopeptidic triazines composed of arylglycine and alanine derivatives, where a urea moiety connects the N-terminal arylglycine and the peptidic amide nitrogen atoms (Sañudo et al., 2006). Additionally, the Ag-Catalyzed Intramolecular Sequential Vicinal Diamination of Alkynes with Isocyanates for the synthesis of indole-cyclic urea fused derivatives showcases the intricate processes achievable with urea derivatives, including the formation of indole-cyclic urea through a double cyclization process (Rajesh et al., 2017).

Enzymatic Inhibition Studies Flexible urea derivatives have been investigated for their potential as enzyme inhibitors. A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas revealed these compounds as novel acetylcholinesterase inhibitors. By optimizing the spacer length and introducing greater conformational flexibility, these compounds demonstrated high inhibitory activities, indicating the therapeutic potential of urea derivatives in enzyme inhibition (Vidaluc et al., 1995).

Antimicrobial and Anticancer Activities The synthesis and evaluation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including urea derivatives, for their antimicrobial and anticancer activities have been conducted. These compounds, tested against various bacterial strains and cancer cell lines, showed promising results, highlighting the potential of urea derivatives in developing new therapeutic agents (El-Sawy et al., 2013).

Catalysis and Organic Synthesis Urea derivatives play a significant role in catalysis and organic synthesis. For example, NHC-stabilized gold(I) complexes have been utilized as catalysts for the heterocyclization of 1-(o-ethynylaryl)ureas, demonstrating the versatility of urea derivatives in facilitating complex organic transformations (Gimeno et al., 2010).

Environmental and Green Chemistry In the realm of environmental and green chemistry, the solvent-free synthesis of substituted ureas from CO2 and amines showcases the application of urea derivatives in eco-friendly chemical processes. This synthesis, using a basic ionic liquid as the catalyst, highlights the role of urea derivatives in developing sustainable chemical methodologies (Jiang et al., 2008).

Safety And Hazards

The safety and hazards of a specific indole derivative would depend on its specific structure and properties. Some indole derivatives have been found to have potent biological activities, which could potentially be harmful if not handled properly .

Future Directions

The future of indole derivatives in medicinal chemistry looks promising. They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-cyclohexyl-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNKXBMMUVYKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea

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